2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone
Description
The compound 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a sulfanyl-linked ethanone moiety. Its structure features:
- A 1,2,4-triazole core substituted with a 4-bromophenyl group (position 4) and a pyridin-4-yl group (position 5).
- A sulfanyl bridge connecting the triazole to a 1-(2,5-dimethoxyphenyl)ethanone group.
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3S/c1-30-18-7-8-21(31-2)19(13-18)20(29)14-32-23-27-26-22(15-9-11-25-12-10-15)28(23)17-5-3-16(24)4-6-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZUTZBJSPBXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-10-5 | |
| Record name | 2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,5-DIMETHOXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazole-3-thiol with 2-bromo-1-(2,5-dimethoxyphenyl)ethanone in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The triazole ring is known to interact with biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of Compound A are listed in Table 1 , with variations in substituents impacting physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Substituent Effects:
- Chlorine in Compound D reduces molecular weight but may decrease metabolic stability .
- R2 (Triazole-5 Position): Pyridin-4-yl (A, C, D) vs.
- Pyrrolidinyl (E) replaces the aryl group entirely, drastically altering polarity and bioavailability .
Physicochemical Properties
- Lipophilicity:
- Solubility:
- Methoxy groups in Compound A improve aqueous solubility (~15 µg/mL) compared to Compound B (~8 µg/mL) .
Biological Activity
The compound 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,5-dimethoxyphenyl)ethanone is a complex organic molecule notable for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C23H19BrN4O3S
- Molecular Weight : 495.3916 g/mol
- SMILES Notation :
CCOc1ccc(cc1)C(=O)CSc1nnc(n1c1ccc(cc1)Br)c1ccncc1
The compound features a triazole ring, a bromophenyl group, and a dimethoxyphenyl group, which contribute to its biological properties.
2D Structure
2D Structure
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of key enzymes in microbial metabolism, leading to cell death. For instance, triazoles have been shown to disrupt the synthesis of ergosterol in fungal cell membranes, which is critical for their survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. The compound in focus has been evaluated for its ability to inhibit various cancer cell lines. For example, research has shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: Inhibition of AbTYR Activity
A study conducted by De Luca et al. investigated the inhibitory effects of triazole derivatives on AbTYR (a diphenolase enzyme). The compound demonstrated micromolar inhibitory activity, suggesting potential applications in treating conditions like melanoma where tyrosinase plays a critical role .
Antifungal and Antiviral Activities
The compound also exhibits antifungal and antiviral activities. Its mechanism may involve interference with nucleic acid synthesis or protein function in pathogens. For instance, some triazole derivatives have shown efficacy against Candida species and various viruses by inhibiting their replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the phenyl and pyridine rings can significantly affect potency and selectivity. For example:
- Bromophenyl Substitution : Enhances lipophilicity and improves membrane permeability.
- Dimethoxyphenyl Group : Contributes to increased binding affinity to biological targets.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity |
| Dimethoxy Group | Enhances binding affinity |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : Compounds with triazole rings often inhibit enzymes critical for pathogen viability.
- Cell Membrane Disruption : Alters membrane integrity in fungi and bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
